molecular formula C9H11BrN2O2 B13698171 2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide

2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide

Cat. No.: B13698171
M. Wt: 259.10 g/mol
InChI Key: MJOAPTFCTHESHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide typically involves the reaction of 5-bromo-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 5-bromo-2-methoxyaniline attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-Amino-2-(5-bromo-2-hydroxyphenyl)acetamide.

    Reduction: Formation of 2-Amino-2-(2-methoxyphenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-chloro-2-methoxyphenyl)acetamide
  • 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetamide
  • 2-Amino-2-(5-iodo-2-methoxyphenyl)acetamide

Uniqueness

2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

2-amino-2-(5-bromo-2-methoxyphenyl)acetamide

InChI

InChI=1S/C9H11BrN2O2/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H2,12,13)

InChI Key

MJOAPTFCTHESHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.